![molecular formula C8H16ClNO2 B2737135 (3Ar,6aR)-6a-(methoxymethyl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole;hydrochloride CAS No. 2490322-65-9](/img/structure/B2737135.png)
(3Ar,6aR)-6a-(methoxymethyl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole;hydrochloride
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Overview
Description
“(3Ar,6aR)-6a-(methoxymethyl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole;hydrochloride” is a complex organic compound. It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various approaches . One approach includes the synthesis of various 2,5-bis (guanidino-aryl)-1-methyl-1 H-pyrroles from 1-methyl-1 H . Another method involves the use of copper on carbon (Cu/C) under neat heating conditions .Molecular Structure Analysis
Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene . In the bonding picture of pyrrole, each of the four sp2 -hybridized carbons contributes one π electron and the sp2 -hybridized nitrogen atom contributes the two from its lone pair, which occupies a p orbital .Chemical Reactions Analysis
Pyrrole is a weak base. It reacts with dilute hydrochloric acid to give a crystalline hydrochloride . Pyrrole undergoes electrophilic substitution reactions at carbon-2 and gives 2-substituted product .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a nutty odor . The lone pair electrons on pyrrole’s nitrogen are contained in a sp2 orbital that lies in the same plane as the ring and does not overlap with the p orbitals of the ring .Scientific Research Applications
Conversion of Biomass to Furan Derivatives
The research on converting plant biomass to furan derivatives like 5-Hydroxymethylfurfural (HMF) highlights the potential of biomass compounds in replacing non-renewable hydrocarbon sources. These compounds, including various furan derivatives, serve as platform chemicals for producing monomers, polymers, fuels, and other valuable chemicals, showcasing the importance of furan chemistry in sustainable development and the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Supramolecular Chemistry
Research on supramolecular capsules derived from calixpyrrole scaffolds indicates the structural and functional versatility of pyrrole derivatives. These compounds facilitate the construction of molecular capsules with potential applications in drug delivery, catalysis, and materials science. The ease of synthesis and structural analogy with calixarenes make calixpyrroles a valuable tool in supramolecular chemistry (Ballester, 2011).
Environmental and Biological Applications
The synthesis and applications of derivatives from related compounds also have significant environmental and biological implications. For example, studies on the atmospheric reactivity of methoxyphenols, emitted from lignin pyrolysis, emphasize the importance of understanding the environmental impact and degradation pathways of organic pollutants. These insights are crucial for assessing the ecological effects of biomass burning and developing strategies for pollution control (Liu, Chen, & Chen, 2022).
Material Science
In material science, the research on chemical recycling of poly(ethylene terephthalate) (PET) illustrates the potential of organic synthesis in recycling and sustainability efforts. Such studies underscore the importance of developing efficient methods for converting waste materials into valuable products, thereby contributing to circular economy principles (Karayannidis & Achilias, 2007).
Future Directions
Pyrrole and its derivatives are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
properties
IUPAC Name |
(3aR,6aR)-6a-(methoxymethyl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-10-6-8-5-9-4-7(8)2-3-11-8;/h7,9H,2-6H2,1H3;1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFDWQXEEZALSL-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CNCC1CCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@]12CNC[C@H]1CCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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